![molecular formula C17H19N3O4S B5607351 1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5607351.png)
1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol
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Overview
Description
Synthesis Analysis
Synthetic approaches to compounds involving 1,2,4-triazole and dioxin derivatives have been explored in several studies. For instance, a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles indicates methodologies that could be applied or adapted for our compound of interest (Misra & Ila, 2010). Another study on the synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives provides insight into the incorporation of triazole nuclei, which could inform the synthesis of the compound (Düğdü et al., 2014).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, such as the analysis of molecular, spectroscopic, and electronic behavior of butane-1,4-diyl bis derivatives, offer a theoretical approach to understanding the electronic and structural aspects of complex molecules (Evecen et al., 2018). These studies often employ quantum chemical calculations to predict molecular behavior, which would be relevant for analyzing our compound.
Chemical Reactions and Properties
Research on the reactions of unsaturated 1,3-dioxan derivatives with maleic anhydride shows how dioxin moieties react under certain conditions, which could relate to the dioxin component of our compound (Maślińska-Solich, 1975). Understanding these reactions can provide insights into potential reactivities and transformations of the compound .
Physical Properties Analysis
The study of physical properties, such as the electrochemical and spectroelectrochemical behaviors of polymers derived from dihydrothieno[3,4-b][1,4]dioxin, reveals the impact of structural variations on material properties (Yigit et al., 2014). These findings can help predict the physical behavior of our compound, especially in applications where electronic properties are crucial.
Chemical Properties Analysis
The regiospecific metallation of furyl-4,5-dihydrooxazoles and subsequent reactions to form furans demonstrate the chemical properties and reactivity patterns of furan-containing compounds (Lenoir et al., 1994). This research could be pertinent to understanding the reactivity of the furyl component of our compound.
properties
IUPAC Name |
1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methylfuran-2-yl)-1,2,4-triazol-1-yl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-3-11(21)8-20-17(15-14-13(9-25-15)22-6-7-23-14)18-16(19-20)12-5-4-10(2)24-12/h4-5,9,11,21H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREIOHZRLBRUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=NC(=N1)C2=CC=C(O2)C)C3=C4C(=CS3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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